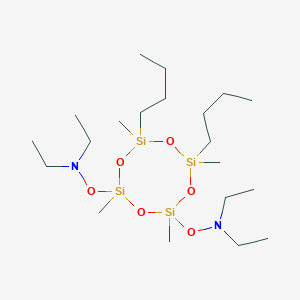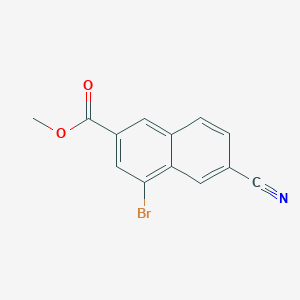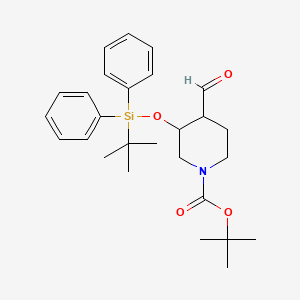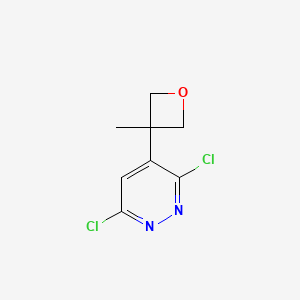
3,6-Dichloro-4-(3-methyl-3-oxetanyl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dichloro-4-(3-methyl-3-oxetanyl)pyridazine: is a heterocyclic organic compound with the molecular formula C8H8Cl2N2O . This compound is characterized by the presence of a pyridazine ring substituted with two chlorine atoms at positions 3 and 6, and a 3-methyl-3-oxetanyl group at position 4. Pyridazine derivatives are known for their diverse biological activities and are used in various fields of chemistry and pharmacology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3,6-dichloropyridazine with 3-methyl-3-oxetanol under specific conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes and the use of specialized reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Dichloro-4-(3-methyl-3-oxetanyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxides or reduction to form reduced derivatives.
Addition Reactions: The oxetanyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,6-Dichloro-4-(3-methyl-3-oxetanyl)pyridazine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in biological and medicinal research. It is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Researchers are exploring its interactions with biological targets to develop new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its derivatives are employed as intermediates in the synthesis of active ingredients for various products .
Wirkmechanismus
The mechanism of action of 3,6-Dichloro-4-(3-methyl-3-oxetanyl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Vergleich Mit ähnlichen Verbindungen
3,6-Dichloropyridazine: Lacks the oxetanyl group, making it less versatile in chemical reactions.
4-(3-Methyl-3-oxetanyl)pyridazine: Does not have chlorine substitutions, affecting its reactivity and biological activity.
3,6-Dichloro-4-methylpyridazine: Similar structure but with a methyl group instead of the oxetanyl group.
Uniqueness: 3,6-Dichloro-4-(3-methyl-3-oxetanyl)pyridazine stands out due to the presence of both chlorine atoms and the oxetanyl group. This combination enhances its reactivity and allows for the formation of a wide range of derivatives with diverse applications .
Eigenschaften
Molekularformel |
C8H8Cl2N2O |
|---|---|
Molekulargewicht |
219.06 g/mol |
IUPAC-Name |
3,6-dichloro-4-(3-methyloxetan-3-yl)pyridazine |
InChI |
InChI=1S/C8H8Cl2N2O/c1-8(3-13-4-8)5-2-6(9)11-12-7(5)10/h2H,3-4H2,1H3 |
InChI-Schlüssel |
ROAMQBBJCYIGJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC1)C2=CC(=NN=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


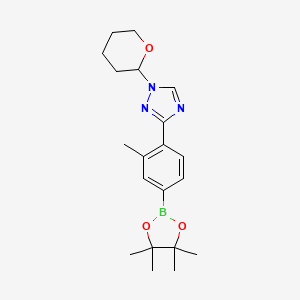
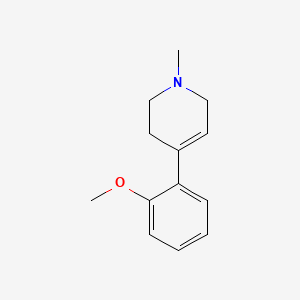
![Benzenesulfonamide, 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo]-N-(2-ethylhexyl)-](/img/structure/B13934272.png)
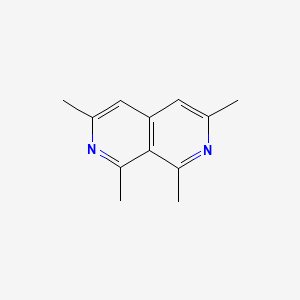
![4-Hydroxy-5-methoxy-3'-(phenylmethoxy)[1,1'-biphenyl]-3-carboxaldehyde](/img/structure/B13934287.png)


![2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone](/img/structure/B13934316.png)



